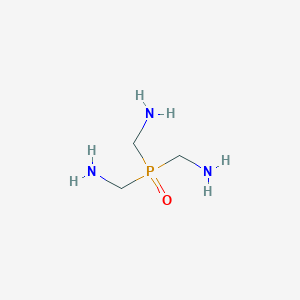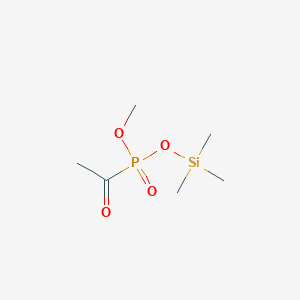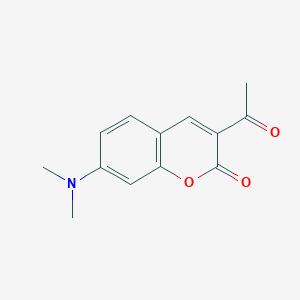
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarin derivatives are widely studied due to their significant roles in medicinal chemistry, photochemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one can be achieved through several methods, including the Knoevenagel condensation and Pechmann reaction. The Knoevenagel condensation involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine in ethanol . The Pechmann reaction, on the other hand, involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives often employs the Pechmann reaction due to its efficiency and scalability. This method uses both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
化学反应分析
Types of Reactions
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarin derivatives, which can have varied biological and chemical properties .
科学研究应用
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Studied for its potential anti-inflammatory and antimicrobial activities.
Medicine: Investigated for its role in drug development, particularly as an anti-inflammatory agent.
作用机制
The mechanism of action of 3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of nitric oxide and tumor necrosis factor-alpha release . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in photophysical studies .
相似化合物的比较
Similar Compounds
3-acetyl-7-hydroxycoumarin: Known for its anti-inflammatory properties.
3-acetyl-7-(diethylamino)-2H-chromen-2-one: Used as a fluorescent colorant.
Uniqueness
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one stands out due to its unique combination of a dimethylamino group and acetyl group, which confer distinct photophysical and biological properties. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance in scientific research.
属性
CAS 编号 |
74696-95-0 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
3-acetyl-7-(dimethylamino)chromen-2-one |
InChI |
InChI=1S/C13H13NO3/c1-8(15)11-6-9-4-5-10(14(2)3)7-12(9)17-13(11)16/h4-7H,1-3H3 |
InChI 键 |
MYKMRINTJPZLQB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)N(C)C)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


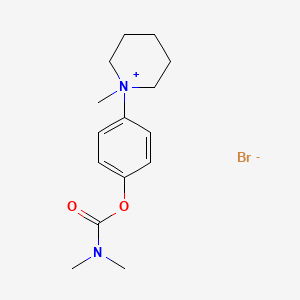
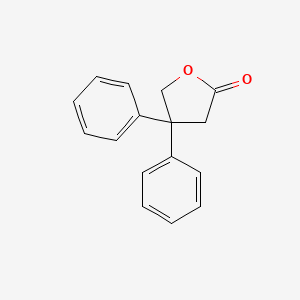
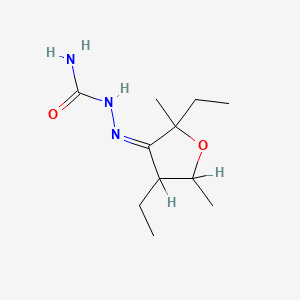

![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
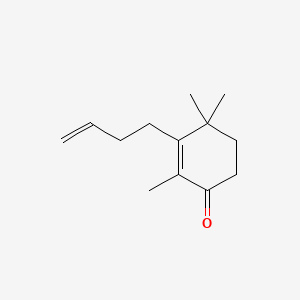
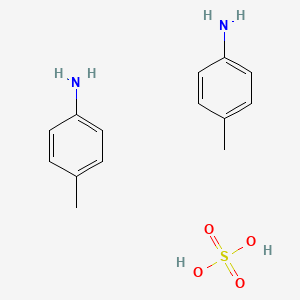

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)

